molecular formula C8H9NO3 B1315746 5,6-Dimethoxynicotinaldehyde CAS No. 52605-99-9

5,6-Dimethoxynicotinaldehyde

Cat. No.: B1315746
CAS No.: 52605-99-9
M. Wt: 167.16 g/mol
InChI Key: BVQOHVMOURVZMO-UHFFFAOYSA-N
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Description

5,6-Dimethoxynicotinaldehyde (DMNA) is an organic compound synthesized from 5,6-dimethoxynicotinic acid. It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cc(C=O)cnc1OC . This representation indicates the presence of a pyridine ring with two methoxy groups and an aldehyde group.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its boiling point is predicted to be 277.8±35.0°C at a pressure of 760 Torr .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5,6-Dimethoxynicotinaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it was used in the preparation of Butane-1,2-diacetal-protected l-Glyceraldehyde from D-Mannitol. This process highlighted its role as a stable alternative to glyceraldehyde acetonide, showing its significance in the synthesis of related building blocks (Ley & Michel, 2003).

Applications in Bio-catalysts Design

  • Although not directly involving this compound, related research discussed the use of glutaraldehyde in bio-catalysts design. This research underlines the broader context of aldehyde application in biocatalysis, potentially providing insights into the applications of this compound in similar domains (Barbosa et al., 2014).

Antioxidant and Antihyperglycemic Agents

  • Research has also explored the synthesis of compounds containing this compound derivatives for potential medical applications. These derivatives were assessed for their antioxidant activity and antihyperglycemic effects, demonstrating the compound's relevance in pharmacological research (Kenchappa et al., 2017).

Structural and Stability Analysis

  • Studies have been conducted on the stability and structural properties of compounds similar to this compound. This includes the analysis of alkoxy-substituted inden-2-ones and related compounds, which provides valuable information regarding the stability and reactivity of such compounds (Bradshaw, Jones, & Nongrum, 1991).

Crystal Structure and Synthesis

  • The synthesis and crystal structure of this compound derivatives have been extensively studied. These studies offer insights into the crystallographic and molecular properties of such compounds, contributing to a deeper understanding of their chemical characteristics (Chen, Ye, & Hu, 2012).

Safety and Hazards

Safety precautions for handling 5,6-Dimethoxynicotinaldehyde include wearing approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It is classified as Acute Tox. 4 Oral - Skin Sens. .

Properties

IUPAC Name

5,6-dimethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQOHVMOURVZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557127
Record name 5,6-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52605-99-9
Record name 5,6-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-Bromo-2,3-dimethoxy-pyridine (43 g) in THF (500 ml) at −78° C. was added n-butyllithium (191 mmol). After stirring for 30 minutes at −78° C. DMF (28.8 g) was added dropwise and the reaction mixture was stirred at −78° C. for 2 hours. The reaction mixture was quenched with NH4Cl (saturated in water, 500 ml). The aqueous layer was extracted with ethyl acetate, the organic phases were washed with brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by chromatography on silica eluting with heptane with increasing amounts of ethyl acetate.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
191 mmol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
28.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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